molecular formula C3H5ClO B1199897 2-Chloro-2-propen-1-ol CAS No. 5976-47-6

2-Chloro-2-propen-1-ol

Cat. No. B1199897
CAS RN: 5976-47-6
M. Wt: 92.52 g/mol
InChI Key: OSCXYTRISGREIM-UHFFFAOYSA-N
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Description

2-Chloro-2-propen-1-ol, also known as 2-Chloroallyl alcohol, has the molecular formula C3H5ClO and a molecular weight of 92.524 . It is a major product during the base-mediated reaction of 1,2,3-trichloropropane .


Synthesis Analysis

2-Chloro-2-propen-1-ol is formed as a major product during the base-mediated reaction of 1,2,3-trichloropropane . It is also reported to undergo photodissociation at 193nm to generate a CH2CCH2OH radical intermediate .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Chloro-2-propen-1-ol is InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Chloro-2-propen-1-ol is reported to react with phosphorus trichloride to yield phosphorous esters, while with phosphory chloride it yields phosphoric ester .


Physical And Chemical Properties Analysis

2-Chloro-2-propen-1-ol is a liquid with a refractive index of n20/D 1.459 (lit.) . It has a boiling point of 133-134 °C (lit.) and a density of 1.162 g/mL at 25 °C (lit.) .

Scientific Research Applications

Carbon Supplement for Pseudomonas Strains

2-Chloro-2-propen-1-ol, also known as 2-chloropropenol, can be used as a carbon supplement for the growth of Pseudomonas strains . This application is particularly useful in microbiological research and biotechnology.

Preparation of 2-(4-octylphenyl)prop-2-en-1-ol

2-Chloro-2-propen-1-ol can be used in the synthesis of 2-(4-octylphenyl)prop-2-en-1-ol . This compound has potential applications in the field of organic chemistry and materials science.

Photodissociation Studies

2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate CH2CCH2OH radical intermediate . This property makes it useful in studies related to photochemistry and reaction kinetics.

Base Mediated Reaction of 1,2,3-trichloropropane

2-Chloro-2-propen-1-ol is formed as a major product during the base-mediated reaction of 1,2,3-trichloropropane . This reaction is significant in the field of organic synthesis and environmental chemistry.

Reaction with Phosphorus Trichloride

2-Chloro-2-propen-1-ol is reported to react with phosphorus trichloride to yield phosphorous esters . This reaction is important in the synthesis of organophosphorus compounds, which have applications in various fields including agriculture and medicine.

Oligomerization Studies

The thermal behavior of the products of 2-chloro-2-propen-1-ol oligomerization has been studied . The oligomers were synthesized using chromium (III) and oxovanadium (IV) complexes as catalysts . This research is relevant to the field of polymer science and materials engineering.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

While specific future directions for 2-Chloro-2-propen-1-ol are not mentioned in the available resources, its potential uses include serving as a carbon supplement for the growth of Pseudomonas strains . It may also be used in the preparation of 2-(4-octylphenyl)prop-2-en-1-ol .

properties

IUPAC Name

2-chloroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCXYTRISGREIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073984
Record name 2-Chloro-2-propen-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID2073984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-propen-1-ol

CAS RN

5976-47-6
Record name 2-Chloro-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5976-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroallyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-propen-1-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743
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Record name 2-Chloro-2-propen-1-ol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536
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Record name 2-Chloro-2-propen-1-ol
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Record name 2-CHLORO-2-PROPEN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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